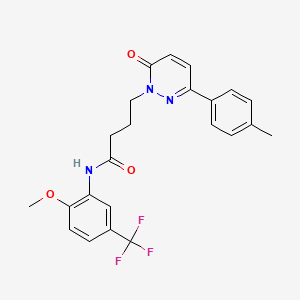
N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C23H22F3N3O3 and its molecular weight is 445.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, also known by its CAS number 946322-64-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946322-64-1 |
| Molecular Formula | C23H22F3N3O3 |
| Molecular Weight | 445.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes related to fatty acid metabolism, which is crucial for cellular function and survival.
Inhibition Studies
Research has shown that this compound exhibits inhibitory effects on stearoyl-CoA desaturase (SCD), an enzyme critical for converting saturated fatty acids into unsaturated fatty acids. Inhibition of SCD can lead to a deficiency in unsaturated fatty acids, which are essential for maintaining membrane integrity and fluidity in cells. This mechanism has been linked to selective cytotoxicity against certain cancer cell lines, highlighting the compound's potential as a therapeutic agent in oncology .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an EC50 value of less than 1 μM against non-small cell lung cancer (NSCLC) cell lines such as H2122 and H460, indicating potent anti-cancer activity .
Case Study 1: Anti-Cancer Activity
A study focused on the cytotoxic effects of the compound on NSCLC cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis. The apoptosis was mediated through the activation of caspase pathways, leading to programmed cell death in sensitive cancer cells. This finding suggests that the compound could be further developed as a targeted therapy for lung cancer.
Case Study 2: Metabolic Pathway Modulation
Another investigation explored how this compound affects lipid metabolism. The results indicated that treatment with this compound altered lipid profiles in treated cells, reducing levels of saturated fatty acids while increasing unsaturated fatty acids. This modulation may enhance the therapeutic index by selectively targeting cancer cells while sparing normal cells .
Propriétés
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-15-5-7-16(8-6-15)18-10-12-22(31)29(28-18)13-3-4-21(30)27-19-14-17(23(24,25)26)9-11-20(19)32-2/h5-12,14H,3-4,13H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJJXIZDMMBRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














